4-(Tert-butoxy)benzene-1-sulfonyl chloride
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Overview
Description
4-(Tert-butoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a tert-butoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-(tert-butoxy)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride. The reaction can be represented as follows:
4-(tert-butoxy)benzenesulfonic acid+SOCl2→4-(tert-butoxy)benzene-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, influenced by the electron-donating tert-butoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed.
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions with catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.
Electrophilic Aromatic Substitution: The major products include halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-(Tert-butoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters.
Biology: It can be used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl groups.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-(tert-butoxy)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. The tert-butoxy group on the benzene ring can influence the reactivity and selectivity of these reactions by donating electron density to the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzenesulfonyl chloride: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Contains a trifluoromethyl group instead of a tert-butoxy group.
4-Methoxybenzenesulfonyl chloride: Features a methoxy group instead of a tert-butoxy group.
Uniqueness
4-(Tert-butoxy)benzene-1-sulfonyl chloride is unique due to the presence of the tert-butoxy group, which provides steric hindrance and electron-donating effects. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it distinct from other sulfonyl chlorides.
Properties
Molecular Formula |
C10H13ClO3S |
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Molecular Weight |
248.73 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]benzenesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO3S/c1-10(2,3)14-8-4-6-9(7-5-8)15(11,12)13/h4-7H,1-3H3 |
InChI Key |
YLCJRBOWAKPRSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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